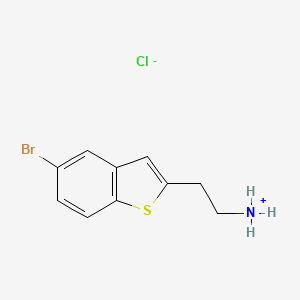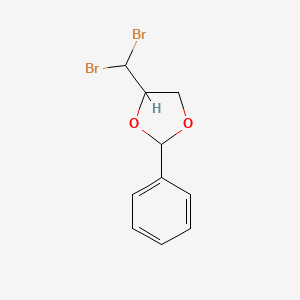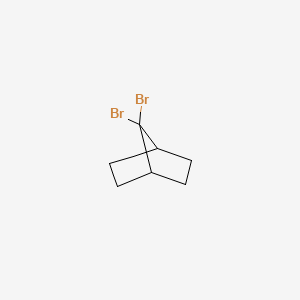
Dibromonorbornane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromonorbornane is an organobromine compound derived from norbornane, a bicyclic hydrocarbon. It is characterized by the presence of two bromine atoms attached to the norbornane skeleton. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibromonorbornane can be synthesized through the bromination of norbornene. The reaction typically involves the addition of bromine (Br₂) to norbornene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to norbornene in large reactors, ensuring efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromonorbornane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Elimination Reactions: this compound can undergo dehydrohalogenation to form norbornene or other unsaturated derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form dibromonorbornanone or reduced to form norbornane.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Elimination: Formation of norbornene or other alkenes.
Oxidation: Formation of dibromonorbornanone.
Reduction: Formation of norbornane.
Applications De Recherche Scientifique
Dibromonorbornane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibromocyclohexane: Similar in structure but lacks the bicyclic framework of dibromonorbornane.
Dibromocamphor: Contains a similar bromine substitution pattern but has a different carbon skeleton.
Dibromobenzene: An aromatic compound with bromine substitutions on a benzene ring.
Uniqueness
This compound’s uniqueness lies in its bicyclic structure, which imparts distinct reactivity and stability compared to other dibromo compounds. Its rigid framework and specific substitution pattern make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propriétés
| 26637-71-8 | |
Formule moléculaire |
C7H10Br2 |
Poids moléculaire |
253.96 g/mol |
Nom IUPAC |
7,7-dibromobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Br2/c8-7(9)5-1-2-6(7)4-3-5/h5-6H,1-4H2 |
Clé InChI |
WQLOPWOVROOXQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C2(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


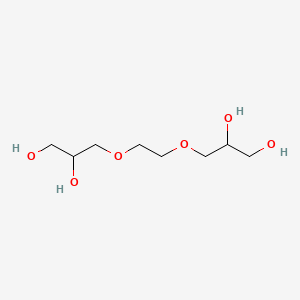
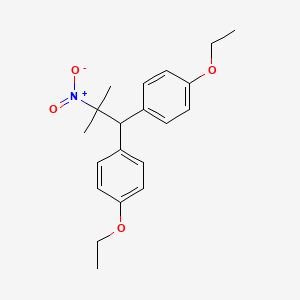
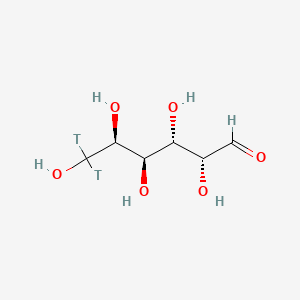



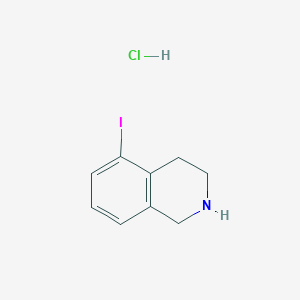
![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
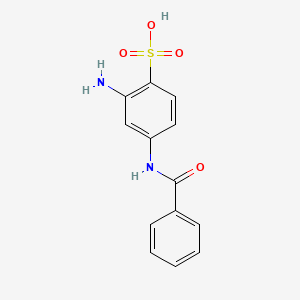
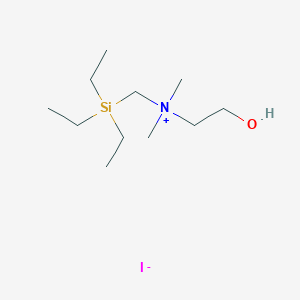
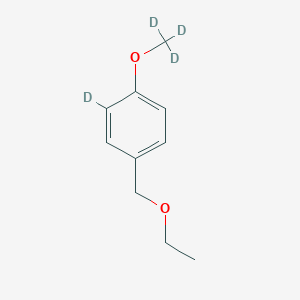
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
